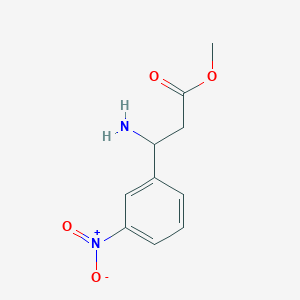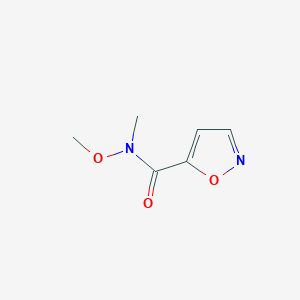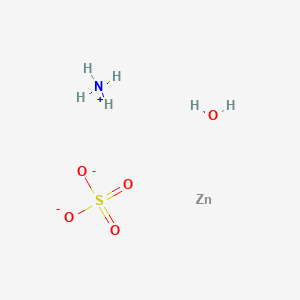
Azanium;ZINC;sulfate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;ZINC;sulfate;hydrate, also known as Ammonium zinc sulfate hydrate, is a product of Thermo Scientific Chemicals . It is used in various applications and is part of the Alfa Aesar product portfolio . The IUPAC name for this compound is azanium;zinc;sulfate;hydrate .
Synthesis Analysis
Zinc oxide nanoparticles were synthesized using a simple precipitation method with zinc sulfate and sodium hydroxide as starting materials . The synthesized sample was calcined at different temperatures for 2 h .Molecular Structure Analysis
Single crystals of potassium zinc sulfate hydrate and ammonium zinc sulfate hydrate are grown from solution by slow evaporation technique . The crystals were characterized by different instrumental techniques .Chemical Reactions Analysis
A chemical stability map is advanced by incorporating ion complexation, solubility, and chemical trajectories to predict ZnO, Zn (OH) 2, ZnCO 3, ZnCl 2, Zn 5 (CO 3) 2 (OH) 6, and Zn 5 (OH) 8 Cl 2 ·H 2 O precipitation as a function of the total Zn content and pH of an NaCl solution .Physical And Chemical Properties Analysis
Azanium;ZINC;sulfate;hydrate is a colorless solid . The most common form includes water of crystallization as the heptahydrate . It is odorless and has a white powder appearance . It is non-combustible and soluble in water . It emits toxic fumes of zinc oxide and sulphur oxides during decomposition .Safety And Hazards
Zukünftige Richtungen
Recent advancements in restructuring the anode, utilizing alternative electrolytes, and developing bifunctional oxygen catalysts have significantly improved Zinc–air batteries . Scientists have achieved battery reversibility over thousands of cycles, introduced new electrolytes, and achieved energy efficiency records surpassing 70% . Despite these achievements, there are challenges related to lower power density, shorter lifespan, and air electrode corrosion leading to performance degradation .
Eigenschaften
CAS-Nummer |
77998-33-5 |
|---|---|
Produktname |
Azanium;ZINC;sulfate;hydrate |
Molekularformel |
H6NO5SZn- |
Molekulargewicht |
197.5 g/mol |
IUPAC-Name |
azanium;zinc;sulfate;hydrate |
InChI |
InChI=1S/H3N.H2O4S.H2O.Zn/c;1-5(2,3)4;;/h1H3;(H2,1,2,3,4);1H2;/p-1 |
InChI-Schlüssel |
GMRYSHZVWPTLCH-UHFFFAOYSA-M |
Kanonische SMILES |
[NH4+].O.[O-]S(=O)(=O)[O-].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



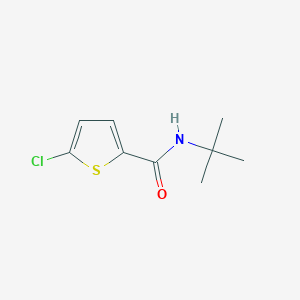
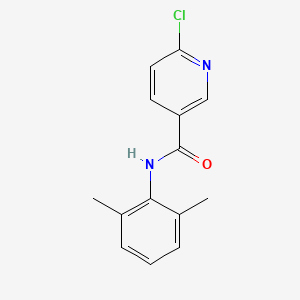
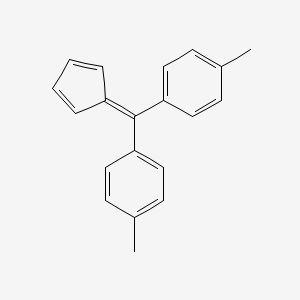

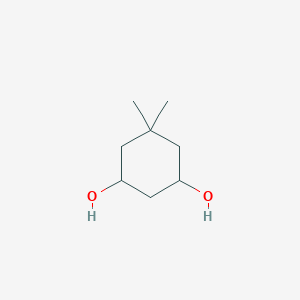


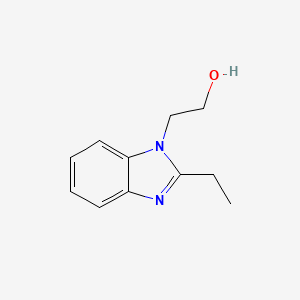
![3-[(Ethyloxy)methyl]-1-(1-methylethyl)-1H-pyrazol-5-amine](/img/structure/B8752883.png)
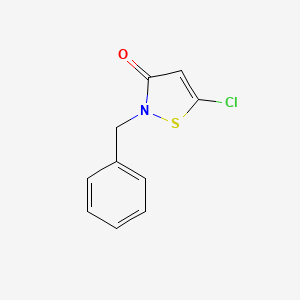

![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, dioctadecyl ester](/img/structure/B8752896.png)
